molecular formula C6H4BrF2N B1278245 2-Bromo-6-(difluoromethyl)pyridine CAS No. 872365-91-8

2-Bromo-6-(difluoromethyl)pyridine

Cat. No. B1278245
CAS RN: 872365-91-8
M. Wt: 208 g/mol
InChI Key: ZTBGDNNRDRISQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-(difluoromethyl)pyridine” is a chemical compound with the empirical formula C6H4BrF2N . It has a molecular weight of 208.00 . This compound is part of the Fluorinated Building Blocks and Halogenated Heterocycles .


Synthesis Analysis

The synthesis of “2-Bromo-6-(difluoromethyl)pyridine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing such compounds have been reported, including the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(difluoromethyl)pyridine” is represented by the SMILES string FC(F)c1cccc(Br)n1 . The InChI key for this compound is ZTBGDNNRDRISQZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Bromo-6-(difluoromethyl)pyridine” is a liquid at room temperature . It has a refractive index of 1.520 and a density of 1.703 g/mL at 25 °C . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Fluorinated Building Blocks

“2-Bromo-6-(difluoromethyl)pyridine” is used as a fluorinated building block . Fluorinated building blocks are essential components in the synthesis of various organic compounds, especially in the pharmaceutical and agrochemical industries .

Agrochemical Applications

This compound plays a significant role in the agrochemical industry. It is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

In the pharmaceutical industry, several TFMP derivatives are used. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Two veterinary products containing the TFMP moiety have been approved for market use . This highlights the compound’s importance in veterinary medicine.

Material Science

The unique structure of “2-Bromo-6-(difluoromethyl)pyridine” enables exploration of novel reactions and synthesis pathways, making it a valuable tool for material science.

Catalysis Studies

This compound also displays immense potential in catalysis studies. Its unique properties can be leveraged to study and develop new catalysts.

Synthesis of Other Compounds

“2-Bromo-6-(difluoromethyl)pyridine” is used as an intermediate in the synthesis of several other compounds, such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane .

Safety and Hazards

“2-Bromo-6-(difluoromethyl)pyridine” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It has a hazard statement of H301 - H315 - H319, indicating that it is toxic if swallowed, causes skin irritation, and causes serious eye irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-bromo-6-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBGDNNRDRISQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435653
Record name 2-bromo-6-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(difluoromethyl)pyridine

CAS RN

872365-91-8
Record name 2-bromo-6-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 872365-91-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(difluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(difluoromethyl)pyridine
Reactant of Route 3
2-Bromo-6-(difluoromethyl)pyridine
Reactant of Route 4
2-Bromo-6-(difluoromethyl)pyridine
Reactant of Route 5
2-Bromo-6-(difluoromethyl)pyridine
Reactant of Route 6
2-Bromo-6-(difluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.